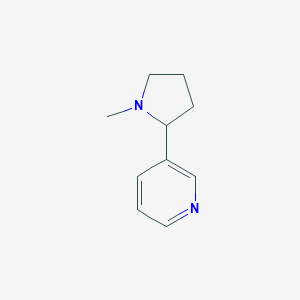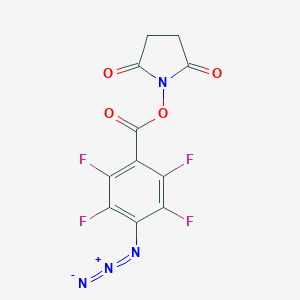
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester
Overview
Description
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is a fluorescent dye widely used in biochemical research. It is known for its ability to selectively react with aliphatic amines, making it a valuable tool in the development of Förster Resonance Energy Transfer (FRET) peptide substrates for analyzing protease activities . This compound is also utilized in high-performance liquid chromatography (HPLC) derivatization by fluorescence detection .
Mechanism of Action
Target of Action
The primary target of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester (also known as 7-Methoxy-4-coumarinylacetic acid N-succinimidyl ester) are proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
This compound is a fluorogenic substrate used for analyzing protease activities . It is commonly paired with a dinitrophenyl (DNP) group . The compound selectively reacts with aliphatic amines . When the protease cleaves the peptide bond, the fluorescence of the compound is significantly enhanced, allowing the protease activity to be monitored .
Biochemical Pathways
The compound is widely used for developing FRET peptide substrates . FRET (Fluorescence Resonance Energy Transfer) is a mechanism describing energy transfer between two light-sensitive molecules. The energy transfer can take place if the emission spectrum of the donor molecule overlaps with the absorption spectrum of the acceptor. This technique is often used to study interaction between proteins .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the generation of a fluorescent signal that can be detected and quantified . This allows researchers to monitor the activity of proteases in real-time, providing valuable insights into the role of these enzymes in various biological processes .
Action Environment
The compound is sensitive to light and should be stored at temperatures below -15 degrees Celsius . These environmental factors can influence the compound’s action, efficacy, and stability. It is also important to note that the compound’s reactivity with aliphatic amines suggests that the presence of these groups in the environment could potentially influence its activity .
Biochemical Analysis
Biochemical Properties
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester plays a crucial role in biochemical reactions, primarily as a fluorescent probe. It is commonly used to develop Förster Resonance Energy Transfer (FRET) peptide substrates for analyzing protease activities . The compound selectively reacts with aliphatic amines, forming stable amide bonds. This interaction is essential for labeling peptides and proteins, allowing researchers to study enzyme kinetics, protein-protein interactions, and other biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by acting as a fluorescent marker, enabling the visualization of cellular components and processes. It impacts cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and quantify these activities in real-time . For instance, it has been used in the preparation of cell-penetrating peptides, which can affect cellular uptake and intracellular distribution .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s succinimidyl ester group reacts with primary amines on proteins and peptides, forming stable amide bonds . This reaction facilitates the incorporation of the fluorescent 7-methoxycoumarin moiety into the target biomolecule, allowing for its detection and quantification. The fluorescence properties of the 7-methoxycoumarin group, with excitation and emission wavelengths of 322 nm and 381 nm respectively, make it a valuable tool for studying molecular interactions and enzyme activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at temperatures below -15°C and protected from light . Its stability and fluorescence properties can degrade over time if not stored properly. Long-term studies have shown that the compound maintains its labeling efficiency and fluorescence intensity for up to 12 months under optimal storage conditions . In in vitro and in vivo studies, the compound’s effects on cellular function have been observed to remain consistent over extended periods, provided that the compound is handled and stored correctly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels target biomolecules without causing significant toxicity or adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by enzymes that recognize and process the coumarin moiety . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy as a fluorescent marker . The compound’s ability to penetrate cell membranes and label intracellular components is critical for its use in various biochemical assays .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound is often directed to specific compartments or organelles within the cell, where it exerts its labeling effects . This localization is essential for studying the spatial distribution of biomolecules and understanding their functional roles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester typically involves the esterification of 7-Methoxycoumarin-4-acetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is typically stored in an anhydrous environment at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester primarily undergoes substitution reactions, particularly with aliphatic amines. This reaction forms stable amide bonds, making it useful for labeling peptides and proteins .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, aliphatic amines
Conditions: Anhydrous solvents (DMF, DCM), inert atmosphere, low temperatures
Major Products
The major product of the reaction between this compound and aliphatic amines is a fluorescently labeled peptide or protein, which can be used for various biochemical assays .
Scientific Research Applications
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxycoumarin-4-acetic Acid
- 7-Amino-4-methylcoumarin
- 7-Diethylaminocoumarin-3-carboxylic Acid
Uniqueness
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is unique due to its high selectivity for aliphatic amines and its strong fluorescent properties. This makes it particularly useful for developing sensitive and specific assays for protease activities and other enzymatic processes .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-methoxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-10-2-3-11-9(6-15(20)23-12(11)8-10)7-16(21)24-17-13(18)4-5-14(17)19/h2-3,6,8H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBYCKCNAJSBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361502 | |
| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-89-8 | |
| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)
![(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)





![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)


